molecular formula C17H14ClNS B2930312 4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide CAS No. 338416-98-1

4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide

Cat. No. B2930312
CAS RN: 338416-98-1
M. Wt: 299.82
InChI Key: FOTIZMMTPOXVFL-UHFFFAOYSA-N
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Description

“4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide” is a chemical compound that likely contains a chlorophenyl group, a dimethylquinoline group, and a sulfide linkage .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a phenyl ring (from the 4-chlorophenyl group), a quinoline ring (from the 4,8-dimethyl-2-quinolinyl group), and a sulfide linkage connecting these two groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The chlorophenyl and dimethylquinoline groups could potentially undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its constituent groups .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Complex Molecules : Research includes the synthesis of complex molecules like 11-aminosubstituted 6,8-dimerhyl-12H-[1]-benzo[5,6]thipyrano-[2,3-c]quinolin-12-ones, demonstrating the role of chlorophenyl sulfide derivatives in constructing benzo analogues of pharmacologically relevant compounds (Croisy-Delcey et al., 1991).

  • Photocatalytic Synthesis : The photocatalytic synthesis of thieno[3,4-c]quinolin-4(5H)-ones/selenopheno[3,4-c]quinolin-4(5H)-ones using diphenyl disulfide or diphenyl diselenide as sources showcases innovative methods for constructing C-S/Se bonds and C-C bonds simultaneously without transition metals (Tian et al., 2022).

Materials Science and Organic Electronics

  • Molecular Structure and Spectroscopy : Studies on molecular structure, spectroscopy, NLO and NBO analyses of certain chlorophenyl and dimethylamino phenyl derivatives highlight their potential in biological applications and as corrosion inhibitors due to their electronic properties (Wazzan et al., 2016).

  • Polymer Synthesis and Applications : The synthesis of acrylic homo- and co-polymers based on chlorophenyl methacrylate and quinolinyl methacrylate demonstrates their application in antimicrobial properties and metal ion uptake capacity, highlighting the role of these compounds in developing new materials with enhanced properties (Patel et al., 2004).

Theoretical Studies

  • DFT and TD-DFT Calculations : Extensive DFT and TD-DFT/PCM calculations on structural parameters and spectroscopic characterization of chlorophenyl derivatives provide insights into their molecular properties, reactivity descriptors, and NLO properties, which are crucial for the development of advanced organic materials (Wazzan et al., 2016).

Mechanism of Action

Without specific context (such as biological or chemical processes), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety precautions .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-4,8-dimethylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNS/c1-11-4-3-5-15-12(2)10-16(19-17(11)15)20-14-8-6-13(18)7-9-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTIZMMTPOXVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl 4,8-dimethyl-2-quinolinyl sulfide

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